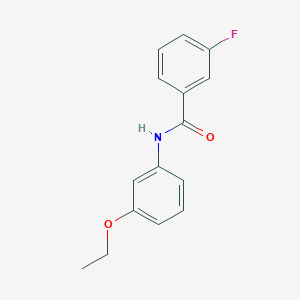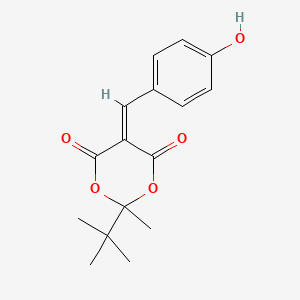![molecular formula C16H13ClF3NO2 B5793839 N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5793839.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide, commonly known as CTMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CTMP is a synthetic compound that belongs to the family of amides and is structurally similar to other psychoactive substances like Ritalin and Adderall. In
作用机制
CTMP works by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating attention, motivation, and arousal. CTMP inhibits the reuptake of dopamine and norepinephrine, leading to an increase in their levels in the brain. This results in increased focus, alertness, and attention.
Biochemical and Physiological Effects
CTMP has been shown to have several biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also increases the release of glucose into the bloodstream, leading to increased energy levels. CTMP has been shown to have a long duration of action, with effects lasting up to 12 hours.
实验室实验的优点和局限性
CTMP has several advantages for lab experiments. It has a long duration of action, making it useful for studying the effects of psychoactive substances over an extended period. It is also easy to synthesize and purify, making it readily available for research. However, CTMP has limitations as well. It is a psychoactive substance and can be addictive, making it difficult to control its use in lab experiments. It also has potential side effects, such as increased heart rate and blood pressure, which can affect the validity of research results.
未来方向
There are several future directions for research on CTMP. One area of interest is its potential as a treatment for cognitive disorders like ADHD and narcolepsy. Further research is needed to determine its safety and efficacy in treating these conditions. Another area of interest is its potential as a cognitive enhancer. Future research could investigate the effects of CTMP on cognitive function and memory. Additionally, research could focus on developing safer and more effective psychoactive substances with similar mechanisms of action to CTMP.
Conclusion
In conclusion, CTMP is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. It has been shown to have similar effects to other psychoactive substances like Ritalin and Adderall and has been used in studies to investigate its potential as a treatment for ADHD and narcolepsy and as a cognitive enhancer. CTMP works by increasing the levels of dopamine and norepinephrine in the brain and has several biochemical and physiological effects. While CTMP has several advantages for lab experiments, it also has limitations, such as potential side effects and addictive properties. There are several future directions for research on CTMP, including its potential as a treatment for cognitive disorders and as a cognitive enhancer.
合成方法
The synthesis of CTMP involves the reaction of 4-chloro-2-(trifluoromethyl)benzoyl chloride with 4-methoxyphenylacetamide in the presence of a base. The reaction yields a white crystalline powder, which is then purified using chromatography. The purity of CTMP can be determined using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
科学研究应用
CTMP has been used in several scientific research studies due to its potential as a psychoactive substance. It has been shown to have similar effects to other psychoactive substances like Ritalin and Adderall. CTMP has been used in studies to investigate its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy. It has also been used in studies to investigate its potential as a cognitive enhancer.
属性
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO2/c1-23-12-5-2-10(3-6-12)8-15(22)21-14-7-4-11(17)9-13(14)16(18,19)20/h2-7,9H,8H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFKPNHMODYJCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5793759.png)
![N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]thiourea](/img/structure/B5793762.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-2-(isopropylthio)benzamide](/img/structure/B5793765.png)



![2-phenyl-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B5793821.png)
![1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone]](/img/structure/B5793833.png)


![5-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5793855.png)
![N'-[(phenylsulfonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5793861.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B5793868.png)
